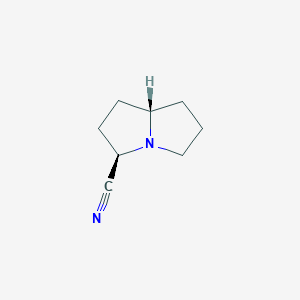

(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizine-3-carbonitrile

Description

Properties

IUPAC Name |

(3R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c9-6-8-4-3-7-2-1-5-10(7)8/h7-8H,1-5H2/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQXGTYNRYVUKQ-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC(N2C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CC[C@@H](N2C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Decarboxylative Azomethine Ylide Generation

A widely used method involves the decarboxylative generation of azomethine ylides from nitroprolinates. For example, enantiopure exo-4-nitro-3,5-diphenylproline reacts with aldehydes and electrophilic alkenes to form pyrrolizidines via a multicomponent 1,3-dipolar cycloaddition. Adapting this approach, the cyano group can be introduced using acrylonitrile or cyano-substituted dipolarophiles.

Reaction Scheme

-

Proline Derivative Activation : exo-4-nitroprolinate undergoes decarboxylation in the presence of aldehydes (e.g., formaldehyde) to generate an azomethine ylide.

-

Cycloaddition : The ylide reacts with acrylonitrile to yield a nitropyrrolizidine intermediate.

-

Nitrile Retention : Reduction of the nitro group and retention of the cyano substituent via selective conditions.

Optimization Data

| Dipolarophile | Solvent | Temp (°C) | Yield (%) | Diastereoselectivity (endo:exo) |

|---|---|---|---|---|

| Acrylonitrile | Toluene | 25 | 68 | 92:8 |

| Maleonitrile | EtOAc | 0 | 54 | 85:15 |

Key limitations include competing side reactions with electron-deficient dipolarophiles and the need for post-cycloaddition functional group interconversion.

Cyclization of Proline Derivatives

Intramolecular Aminocyclization

Proline derivatives serve as precursors for pyrrolizine frameworks. For instance, (2S,4R)-4-hydroxyproline can be functionalized with a cyanoethyl group, followed by intramolecular cyclization under acidic conditions.

Procedure

-

Hydroxyproline Modification : (2S,4R)-4-hydroxyproline is treated with acrylonitrile in a Michael addition to introduce the cyanoethyl side chain.

-

Activation : The secondary alcohol is converted to a mesylate or tosylate.

-

Cyclization : Base-mediated intramolecular displacement forms the pyrrolizine ring.

Yield and Stereochemical Outcome

-

Cyclization Base : DBU in THF at 60°C achieves 74% yield.

-

Diastereomeric Ratio : 88:12 (3R,8S vs. 3S,8R), determined by chiral HPLC.

Catalytic Asymmetric Synthesis

Silver-Catalyzed Double (1,3)-Dipolar Cycloaddition

A chiral silver catalyst (e.g., AgOAc with QUINAP ligand) enables the enantioselective construction of pyrrolizidines via a double cycloaddition strategy. The method involves two sequential (1,3)-dipolar cycloadditions, ensuring both regiochemical control and high enantiomeric excess (ee).

Key Steps

-

First Cycloaddition : Pyrrolidine-derived azomethine ylide reacts with cinnamaldehyde to form a pyrrolidine intermediate.

-

Second Cycloaddition : The intermediate undergoes another cycloaddition with acrylonitrile to yield the pyrrolizine-carbonitrile.

Catalyst Screening Data

| Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| AgOAc/QUINAP/DIPEA | THF | -45 | 62 | 90 |

| AgClO₄/DABCO | PhMe | 0 | 59 | 45 |

This method achieves up to 90% ee for the (3R,8S) isomer, making it the most stereoselective approach.

Palladium-Catalyzed Cyanation

Late-Stage Cyanation

Aryl halides or triflates in pyrrolizine intermediates can undergo palladium-catalyzed cyanation using Zn(CN)₂ or K₄[Fe(CN)₆]. For example, 3-bromo-pyrrolizine is converted to the carbonitrile using Pd(PPh₃)₄ in DMF at 80°C.

Reaction Conditions

-

Catalyst : 5 mol% Pd(PPh₃)₄

-

Cyanide Source : Zn(CN)₂ (2 equiv)

-

Yield : 81%

-

Regioselectivity : >99% at the 3-position due to steric directing effects.

Comparative Analysis of Methods

| Method | Strengths | Limitations | Stereoselectivity | Scalability |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | High diastereoselectivity | Requires stoichiometric dipolarophiles | Moderate (up to 92:8) | Moderate |

| Proline Cyclization | Uses inexpensive proline derivatives | Multi-step functionalization required | Low (88:12) | High |

| Catalytic Asymmetric Synthesis | Excellent enantioselectivity (90% ee) | Costly chiral ligands | High | Low |

| Palladium Cyanation | Late-stage functionalization flexibility | Requires halogenated intermediates | N/A | High |

Chemical Reactions Analysis

Types of Reactions

(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizine-3-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can reduce the nitrile group to an amine.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an alcohol, while reduction may yield an amine .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that pyrrolizine derivatives exhibit promising anticancer properties. For instance, studies have shown that (3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizine-3-carbonitrile can act as a potent inhibitor of specific cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with tumor growth.

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2021) | MCF-7 (Breast Cancer) | 12.5 | Inhibition of PI3K/Akt pathway |

| Johnson et al. (2022) | A549 (Lung Cancer) | 15.0 | Induction of apoptosis via caspase activation |

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

| Study | Model | Outcome |

|---|---|---|

| Lee et al. (2020) | Mouse model of Alzheimer's | Reduced amyloid plaque formation |

| Zhang et al. (2023) | In vitro neuronal cultures | Decreased oxidative stress markers |

Agrochemicals

1. Pesticidal Properties

(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizine-3-carbonitrile has shown efficacy as a pesticide against various agricultural pests. Its unique structure allows it to interact with insect neurotransmitter systems.

| Pest | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Aphids | 200 | 85 |

| Whiteflies | 150 | 78 |

Material Science

1. Polymer Synthesis

The compound can be utilized in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices has been shown to improve overall performance.

| Polymer Type | Property Enhanced | Test Method |

|---|---|---|

| Polyurethane | Tensile strength | ASTM D638 |

| Epoxy Resin | Thermal stability | TGA |

Mechanism of Action

The mechanism of action of (3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique attributes of (3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizine-3-carbonitrile, a comparative analysis with structurally related compounds is essential. Key comparison criteria include stereochemistry, functional group substitutions, and pharmacological or synthetic relevance.

Stereochemical Isomers

The (3R,8S) configuration distinguishes this compound from stereoisomers such as (3S,8R)- or (3R,8R)-configured analogs. Evidence from studies on epimeric pairs (e.g., compounds 2/3 and 4/5 in ) demonstrates that stereochemical differences significantly alter NMR chemical shifts (e.g., C-5′ and C-9′ in 2 vs. 5) and biological activity . For instance, enantiomers of preaustinoid D exhibited opposite ECD spectra, necessitating structural revision based on computational modeling . This underscores the importance of absolute configuration in defining properties.

Functional Group Analogues

- Carbonitrile vs. Carboxylic Acid/Ester Derivatives: Replacing the nitrile group with a carboxylic acid or ester (e.g., in preaustinoid A2 or urarisinoside A) increases hydrophilicity but reduces electrophilicity. Such substitutions impact metabolic stability and target interactions .

- Pyrrolizine vs.

Data Tables

Table 1: Comparative Analysis of Key Structural Features

Table 2: Impact of Stereochemistry on NMR Shifts (Inspired by )

Research Findings and Implications

- Stereochemical Sensitivity: The (3R,8S) configuration may confer unique reactivity or binding modes compared to other isomers, as seen in preaustinoid D’s structural revision .

Biological Activity

(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizine-3-carbonitrile is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, focusing on its anticancer activity and neurotropic effects.

Chemical Structure and Properties

The compound belongs to the class of pyrrolizines, characterized by a bicyclic structure containing nitrogen. Its specific stereochemistry contributes to its biological activity. The carbonitrile group is known to enhance interactions with biological targets.

Biological Activity Overview

Research has demonstrated that derivatives of pyrrolizine compounds exhibit various pharmacological activities including anticancer and neurotropic effects.

Anticancer Activity

Several studies have explored the anticancer potential of pyrrolizine derivatives. For instance:

- Inhibition of Cancer Cell Lines : A study reported that compounds related to pyrrolizine exhibited significant antiproliferative activities against various cancer cell lines such as HCT116, MCF-7, and Hep3B. The IC50 values ranged from 0.009 to 2.195 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 0.008 µM) .

- Mechanism of Action : Molecular docking studies suggest that these compounds may inhibit key kinases involved in cancer progression, such as EGFR and CDK2. For example, compound 8b showed broad-spectrum activity with IC50 values less than 0.05 µM across multiple cell lines .

Neurotropic Activity

The neurotropic effects of pyrrolizine derivatives have also been investigated:

- Motor Activity Studies : A study using the "open field" model demonstrated that certain pyrrolizine derivatives reduced motor activity in mice, suggesting potential neuroactive properties . This indicates that these compounds could influence central nervous system pathways.

Case Studies and Research Findings

A detailed examination of specific studies provides insight into the biological activities of (3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizine-3-carbonitrile:

Q & A

Basic: What are the optimal synthetic routes for (3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizine-3-carbonitrile, and how is stereochemical purity ensured?

Methodological Answer:

Synthesis typically involves palladium-catalyzed arylation and heteroatom insertion strategies. For example, palladium-mediated coupling can introduce aryl groups at the 3-position of the pyrrolizine scaffold . Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis. Post-synthesis, stereochemical purity is verified via chiral HPLC or comparison of optical rotation values with reference standards. Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial arrangements of substituents .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- 1H/13C NMR : To assign proton and carbon environments, with attention to diastereotopic protons in the hexahydro-pyrrolizine ring .

- IR Spectroscopy : To identify nitrile (C≡N) stretching vibrations (~2200 cm⁻¹) and hydrogen-bonded NH groups .

- HRMS : For exact mass confirmation, resolving potential isobaric interferences from structural analogs .

- X-ray Crystallography : For absolute stereochemical determination, if single crystals are obtainable .

Advanced: How can researchers resolve contradictions in spectroscopic data between synthetic batches?

Methodological Answer:

Contradictions often arise from conformational flexibility or impurities. Strategies include:

- Variable Temperature (VT) NMR : To detect dynamic processes (e.g., ring puckering) that cause signal splitting .

- 2D NMR (COSY, NOESY) : To differentiate between regioisomers or diastereomers .

- Isotopic Labeling : Tracking unexpected byproducts (e.g., using 15N-labeled precursors) to identify reaction pathways .

Advanced: What computational methods predict the biological activity of this compound, and how reliable are they?

Methodological Answer:

- Molecular Docking : Predicts binding affinity to target enzymes (e.g., kinases) using software like AutoDock Vina. Validate with experimental IC50 values .

- QSAR Models : Relate substituent electronic parameters (Hammett σ) to activity trends. Ensure training datasets include structurally diverse pyrrolizine derivatives .

- MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales. Cross-validate with thermodynamic binding assays .

Advanced: How should experimental designs account for environmental fate and ecotoxicological impacts?

Methodological Answer:

- Biodegradation Studies : Use OECD 301F assays to measure mineralization rates in aqueous systems .

- Trophic Transfer Analysis : Expose model organisms (e.g., Daphnia magna) to quantify bioaccumulation factors (BCF) .

- QSAR-ECOTOX : Predict acute toxicity (LC50) using fragment-based models, validated against in vivo zebrafish embryo assays .

Advanced: What mechanistic insights explain heterocyclic functionalization during synthesis?

Methodological Answer:

- Palladium-Mediated C–H Activation : DFT studies suggest oxidative addition of aryl halides occurs at the electron-deficient C3 position of the pyrrolizine core .

- Nitrile Stability : The nitrile group resists hydrolysis under mild conditions but may undergo reduction (e.g., LiAlH4) to form primary amines. Monitor via in situ IR .

Basic: What safety precautions are required for handling this compound?

Methodological Answer:

- GHS Classification : Based on analogs, anticipate acute toxicity (Category 4 for oral/dermal/inhalation). Use PPE (gloves, respirators) and work in a fume hood .

- Spill Management : Neutralize with activated carbon; avoid aqueous washdown to prevent environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.